H-Ser-phe-leu-leu-arg-asn-pro-OH
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Overview
Description
H-Ser-phe-leu-leu-arg-asn-pro-OH is a biocompatible polymer with significant cytotoxicity. It is used as a pharmacological treatment for infectious diseases, cancer, and brain functions. This compound has shown effectiveness in experimental models of atherosclerosis and induces neuronal death at low doses . It is also involved in physiological effects such as cell proliferation, apoptosis, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ser-phe-leu-leu-arg-asn-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using a coupling reagent like HBTU or DIC.
Deprotection: The protecting group on the amino acid is removed, usually with TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Ser-phe-leu-leu-arg-asn-pro-OH undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation can lead to the formation of cyclic peptides with enhanced stability .
Scientific Research Applications
H-Ser-phe-leu-leu-arg-asn-pro-OH has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored as a therapeutic agent for cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of biocompatible materials and drug delivery systems.
Mechanism of Action
H-Ser-phe-leu-leu-arg-asn-pro-OH exerts its effects by interacting with specific molecular targets and pathways. It acts as a signal peptide involved in cell proliferation, apoptosis, and angiogenesis. The compound binds to protease-activated receptors, triggering a cascade of intracellular events that lead to its physiological effects .
Comparison with Similar Compounds
Similar Compounds
Ser-phe-leu-leu-arg-asn-amide trifluoroacetate salt: Acts as a protease-activated receptor 1 (PAR-1) specific agonist peptide.
Thrombin Receptor Activator Peptide 6: Protects astrocytes from cell death associated with hypoglycemia.
Uniqueness
H-Ser-phe-leu-leu-arg-asn-pro-OH is unique due to its specific sequence and biocompatibility. Its ability to induce neuronal death at low doses and its involvement in multiple physiological processes make it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
1-[4-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63N11O10/c1-21(2)16-26(47-35(56)27(17-22(3)4)48-36(57)28(46-32(53)24(40)20-51)18-23-10-6-5-7-11-23)34(55)45-25(12-8-14-44-39(42)43)33(54)49-29(19-31(41)52)37(58)50-15-9-13-30(50)38(59)60/h5-7,10-11,21-22,24-30,51H,8-9,12-20,40H2,1-4H3,(H2,41,52)(H,45,55)(H,46,53)(H,47,56)(H,48,57)(H,49,54)(H,59,60)(H4,42,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZSIZRTNHGLSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63N11O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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